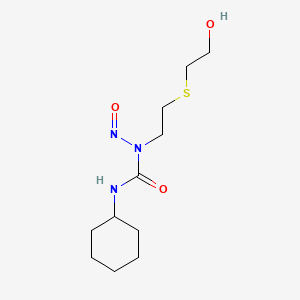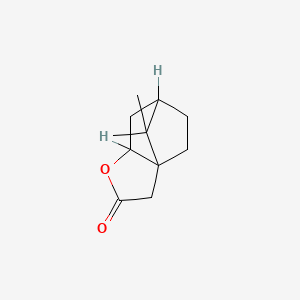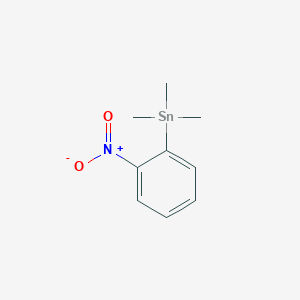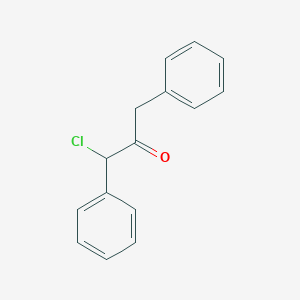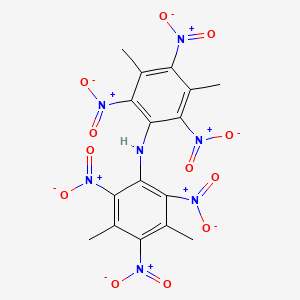
n-(3,5-Dimethyl-2,4,6-trinitrophenyl)-3,5-dimethyl-2,4,6-trinitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-DIMETHYL-2,4,6-TRINITRO-PHENYL)-3,5-DIMETHYL-2,4,6-TRINITRO-ANILINE: is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of multiple nitro groups and methyl groups attached to a phenyl ring, making it a highly nitrated aromatic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-DIMETHYL-2,4,6-TRINITRO-PHENYL)-3,5-DIMETHYL-2,4,6-TRINITRO-ANILINE typically involves the nitration of precursor compounds such as 3,5-dimethylaniline. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the aromatic ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. Safety measures are crucial due to the highly reactive nature of the nitrating agents and the potential hazards associated with the production of nitrated compounds.
Análisis De Reacciones Químicas
Types of Reactions
N-(3,5-DIMETHYL-2,4,6-TRINITRO-PHENYL)-3,5-DIMETHYL-2,4,6-TRINITRO-ANILINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of corresponding amines.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups typically yields corresponding amines, while substitution reactions can produce a variety of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
N-(3,5-DIMETHYL-2,4,6-TRINITRO-PHENYL)-3,5-DIMETHYL-2,4,6-TRINITRO-ANILINE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying nitration and substitution reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialized materials and as an intermediate in the synthesis of other complex compounds.
Mecanismo De Acción
The mechanism of action of N-(3,5-DIMETHYL-2,4,6-TRINITRO-PHENYL)-3,5-DIMETHYL-2,4,6-TRINITRO-ANILINE involves its interaction with molecular targets and pathways within biological systems. The nitro groups play a crucial role in its reactivity and interactions. The compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components, enzymes, and receptors.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-METHYL-2,4,6-TRINITRO-PHENYL)-HYDROXYLAMINE: Another nitrated aromatic compound with similar structural features but different functional groups.
3,5-DIMETHYL-2,4,22-DOCOSANETRIOL: A compound with similar methyl groups but different overall structure and properties.
Uniqueness
N-(3,5-DIMETHYL-2,4,6-TRINITRO-PHENYL)-3,5-DIMETHYL-2,4,6-TRINITRO-ANILINE is unique due to its high degree of nitration and the presence of multiple nitro groups, which impart distinct chemical and physical properties
Propiedades
Número CAS |
5369-24-4 |
|---|---|
Fórmula molecular |
C16H13N7O12 |
Peso molecular |
495.31 g/mol |
Nombre IUPAC |
N-(3,5-dimethyl-2,4,6-trinitrophenyl)-3,5-dimethyl-2,4,6-trinitroaniline |
InChI |
InChI=1S/C16H13N7O12/c1-5-11(18(24)25)6(2)14(21(30)31)9(13(5)20(28)29)17-10-15(22(32)33)7(3)12(19(26)27)8(4)16(10)23(34)35/h17H,1-4H3 |
Clave InChI |
KLRUMXLUOGELHG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1[N+](=O)[O-])NC2=C(C(=C(C(=C2[N+](=O)[O-])C)[N+](=O)[O-])C)[N+](=O)[O-])[N+](=O)[O-])C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



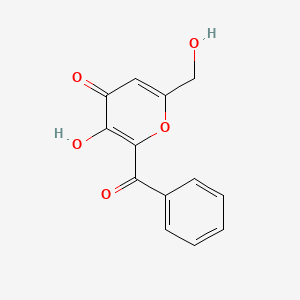
![5-Bromobenzo[b]naphtho[2,1-d]thiophene](/img/structure/B13995860.png)

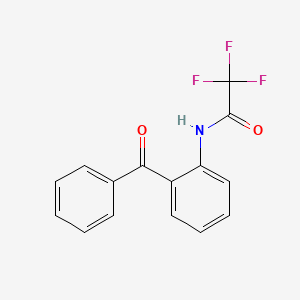
![ethyl N-[1,1-dichloro-2-(ethoxycarbonylamino)propan-2-yl]carbamate](/img/structure/B13995899.png)

